molecular formula C12H13N3O3 B2899865 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 337980-36-6

1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Numéro de catalogue: B2899865
Numéro CAS: 337980-36-6
Poids moléculaire: 247.254
Clé InChI: IJBAUJDFTIIBAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with an ethoxyphenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne. For instance, 4-ethoxyphenyl azide can react with methyl propiolate under copper(I) catalysis to form the triazole ring.

    Carboxylation: The resulting triazole intermediate can then be carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Applications De Recherche Scientifique

1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity towards these targets.

Comparaison Avec Des Composés Similaires

    1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethoxy and methyl groups, which may result in different biological activities and chemical reactivity.

    1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its solubility and reactivity.

    5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the phenyl group, which may significantly affect its biological activity and chemical properties.

Uniqueness: 1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the ethoxyphenyl and methyl groups, which can influence its chemical reactivity, solubility, and biological activity. These substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Activité Biologique

1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Antiviral Activity

Recent studies have demonstrated that triazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have shown significant activity against influenza viruses. In vitro assays indicated that these compounds could suppress hemagglutinating activity by at least 25% and alter neuraminidase activity by up to 40% at certain concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. A study involving various triazole derivatives assessed their growth inhibitory effects against a panel of 60 human cancer cell lines. The results indicated that several triazole analogs exhibited more than 60% growth inhibition in multiple cancer types, suggesting that the presence of the triazole moiety enhances anticancer activity .

Anti-inflammatory Effects

Triazole derivatives have been investigated for their anti-inflammatory properties as well. Compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The IC50 values for some derivatives ranged from 19.45 μM to 28.39 μM against COX-1 .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is heavily influenced by their structural features. Modifications at the phenyl ring or the triazole nitrogen positions can significantly impact their potency and selectivity towards biological targets. For example:

Substituent Effect on Activity
Methyl group at C-5Increases antiviral activity
Methoxy group at C-4Enhances anticancer properties
Halogen substitutionsCan increase binding affinity

These modifications can lead to improved interactions with target proteins, enhancing efficacy while potentially reducing side effects .

Case Studies

Case Study 1: Antiviral Efficacy
A detailed examination of a series of triazole derivatives showed that one particular compound reduced the infectivity of H1N1 and H3N2 influenza viruses by over 90% at optimal concentrations. This highlights the potential application of these compounds in developing antiviral therapies .

Case Study 2: Cancer Cell Line Screening
In a screening study involving various cancer cell lines (lung, breast, prostate), certain triazole derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing adverse effects in therapeutic applications .

Q & A

Q. Basic: What are the standard synthetic routes for 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of substituents. Key steps include:

Triazole Formation : Reacting 4-ethoxyphenyl azide with a methyl-substituted alkyne under Cu(I) catalysis (e.g., CuI) to generate the triazole intermediate .

Carboxylic Acid Introduction : Oxidation or hydrolysis of pre-functionalized groups (e.g., nitriles or esters) to the carboxylic acid moiety using KMnO₄ or LiAlH₄/acid workup .

Optimization Strategies :

  • Catalyst Loading : Reducing Cu(I) catalyst to 0.1–0.5 mol% minimizes side reactions .
  • Temperature Control : Maintaining 60–80°C during cycloaddition improves regioselectivity .
  • Purification : Use preparative HPLC or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Table 1. Representative Reaction Conditions

StepReagents/ConditionsYield RangePurity (%)Reference
Triazole FormationCuI, DMF, 70°C65–80%85–90
OxidationKMnO₄, H₂O/acetone70–85%92–97

Q. Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), triazole protons (δ 7.5–8.0 ppm), and carboxylic acid (δ 12–13 ppm, broad) .
  • FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography : Resolve crystal packing and confirm regiochemistry (e.g., 1,4-disubstituted triazole) .
  • HPLC-MS : Verify molecular weight (MW 277.27 g/mol) and purity using reverse-phase C18 columns .

Q. Advanced: How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:
Discrepancies often arise from variations in:

Assay Conditions :

  • Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Control solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity) .

Compound Handling :

  • Ensure consistent storage (-20°C under argon) to prevent degradation .

Data Normalization :

  • Use internal controls (e.g., doxorubicin for cytotoxicity assays) and report IC₅₀ values with 95% confidence intervals .

Example : A study reporting IC₅₀ = 12 µM (anti-cancer) vs. 35 µM in another may reflect differences in apoptosis assay protocols (Annexin V vs. MTT) .

Q. Advanced: What strategies are recommended for improving the aqueous solubility of this triazole derivative without compromising its bioactivity?

Methodological Answer:

  • Prodrug Design : Convert the carboxylic acid to a methyl ester or amide for enhanced permeability, with enzymatic hydrolysis in vivo .
  • Salt Formation : Use sodium or lysine salts to increase solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free acid) .
  • Structural Analogues : Introduce polar groups (e.g., -OH, -SO₃H) at the 4-ethoxyphenyl ring while monitoring SAR for retained activity .

Table 2. Solubility Modifications

ModificationSolubility (mg/mL)Bioactivity (IC₅₀, µM)
Free Acid0.312
Sodium Salt2.515
Methyl Ester1.818

Q. Advanced: How can computational methods predict the binding affinity of this compound with target enzymes like cytochrome P450?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between the triazole core and CYP450’s heme-binding pocket. Key residues (e.g., Phe304, Thr309) may form π-π or H-bond interactions .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the enzyme-ligand complex. RMSD <2 Å indicates stable binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., ethoxy vs. trifluoromethyl) with inhibition constants (Ki) .

Q. Advanced: What experimental approaches are used to evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer:

In Vitro Microsomal Assays :

  • Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS .
  • Calculate half-life (t₁/₂) using first-order kinetics. Ideal t₁/₂ >60 min suggests metabolic stability .

CYP Inhibition Screening :

  • Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess competitive inhibition .

In Vivo PK Studies :

  • Administer IV/orally to rodents. Collect plasma samples for AUC and clearance analysis .

Table 3. Metabolic Stability Data

Modelt₁/₂ (min)CYP3A4 Inhibition (IC₅₀, µM)
Human4525
Rat7832

Propriétés

IUPAC Name

1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-18-10-6-4-9(5-7-10)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBAUJDFTIIBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.